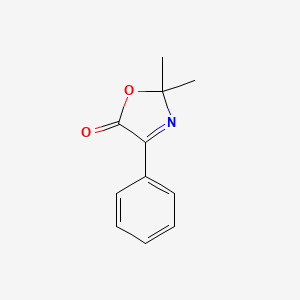

2,2-dimethyl-4-phenyloxazol-5(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

52755-68-7 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2,2-dimethyl-4-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-11(2)12-9(10(13)14-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

ZQWBULCUHZWTTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(C(=O)O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2,2 Dimethyl 4 Phenyloxazol 5 2h One

Thermal and Photochemical Reactivity

The response of 2,2-dimethyl-4-phenyloxazol-5(2H)-one to energy input, either in the form of heat or light, initiates a cascade of intricate chemical transformations. These reactions are characterized by the cleavage of the oxazolone (B7731731) ring and the formation of transient species that dictate the final product distribution.

Flash Vacuum Thermolysis (FVT) is a powerful technique used to study unimolecular reactions of molecules in the gas phase at high temperatures and low pressures. uq.edu.au Under these conditions, intermolecular reactions are minimized, allowing for the investigation of intrinsic decomposition pathways. For oxazolones, FVT typically leads to the extrusion of carbon dioxide and the formation of highly reactive intermediates.

The primary pathway in the thermolysis or photolysis of oxazol-5(2H)-ones is the cleavage of the ring to generate nitrile ylides. thieme-connect.deresearchgate.net These species are 1,3-dipoles, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds through cycloaddition reactions. researchgate.net In the case of this compound, FVT induces a cycloreversion reaction, eliminating a molecule of carbon dioxide and forming the corresponding nitrile ylide.

The generated nitrile ylide is a transient species with a bent structure. Its reactivity is characterized by the electrophilic carbene-like carbon and the nucleophilic nitrogen terminus. These intermediates can be trapped by various dipolarophiles, such as electron-deficient alkenes and alkynes, to yield a range of heterocyclic structures like pyrroles and aziridines. researchgate.net

| Reactant | Conditions | Primary Intermediate | Byproduct |

|---|---|---|---|

| This compound | Flash Vacuum Thermolysis (High Temp, Low Pressure) | Benzonitrile-isopropylide (Nitrile Ylide) | Carbon Dioxide (CO₂) |

In the absence of a suitable trapping agent, the highly energetic nitrile ylides generated during FVT can undergo further intramolecular rearrangements to form more stable products. The specific pathway taken depends on the substituents of the nitrile ylide. For the nitrile ylide derived from this compound, several rearrangement possibilities exist.

One potential pathway involves a 1,4-hydrogen shift, which can lead to the formation of vinyl-substituted imines or azabutadienes. More complex rearrangements can result in the formation of carbodiimides or ketenimines. For instance, FVT of certain benzotriazoles is known to proceed through a ketenimine intermediate to yield cyanocyclopentadiene, illustrating the feasibility of such rearrangements under pyrolytic conditions. uq.edu.au While specific data on the rearrangement of the nitrile ylide from this compound is limited, the general reactivity patterns of similar intermediates suggest these pathways are plausible.

While this compound itself does not possess the exocyclic double bond required for the most common type of photoisomerization in this class, the closely related 4-benzylidene-oxazol-5-ones are well-studied molecular photoswitches. researchgate.netfigshare.com These compounds exhibit significant conformational changes based on E/Z geometrical isomerization around the exocyclic C=C double bond. researchgate.net

This photoisomerization is triggered by the absorption of light, typically UV or visible light, which promotes the molecule to an excited state. In this excited state, the energy barrier for rotation around the double bond is significantly lowered, allowing for conversion between the E and Z isomers. The process is often reversible, with the back-isomerization achievable either thermally or by using a different wavelength of light. figshare.com The efficiency of this process, including the photoisomerization quantum yields and the thermal stability of the isomers, makes benzylidene oxazol-5-ones attractive candidates for applications like molecular switches. researchgate.net

| Process | Trigger | Transformation | Key Feature |

|---|---|---|---|

| Photoisomerization | UV/Visible Light | E-isomer ↔ Z-isomer | Reversible conformational change |

| Thermal Isomerization | Heat | Z-isomer → E-isomer (often) | Reversion to the more stable isomer |

Flash Vacuum Thermolysis (FVT) and Chemically Activated Decomposition Pathways

Nucleophilic Ring-Opening Reactions

Oxazolones are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. nih.gov The carbonyl group at position 5 is highly susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring. This reactivity provides a straightforward route to a variety of acyclic amide derivatives.

The electrophilic character of the C5 carbonyl carbon makes it a prime target for a wide range of nucleophiles. The reaction typically proceeds via an initial addition of the nucleophile to the carbonyl group, followed by the cleavage of the acyl-oxygen bond (C5-O1), resulting in the opening of the ring.

Primary Amines: The reaction of oxazolones with primary amines is a well-established method for the synthesis of α,β-diamido compounds. The amine nitrogen acts as the nucleophile, attacking the C5 carbonyl. This ring-opening reaction is often efficient and leads to the formation of N-substituted benzamides. For example, the reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with secondary amines like morpholine and piperazine proceeds readily to yield the corresponding benzamides. nih.gov A similar pathway is expected for primary amines with this compound.

Hydroxyl Groups: Alcohols and water can also act as nucleophiles, leading to the formation of esters and carboxylic acids, respectively. This alcoholysis or hydrolysis reaction follows the same general mechanism of nucleophilic acyl substitution, opening the ring to produce α-amido esters or α-amido acids.

Thiols: Thiols are generally potent nucleophiles and are expected to react with the oxazolone ring in a manner analogous to amines and alcohols. nih.gov The thiolate anion, the more reactive form of the thiol, would attack the C5 carbonyl, leading to the formation of a thioester after ring opening. This reaction would yield a product containing both an amide and a thioester functionality.

| Nucleophile | General Product Class |

|---|---|

| Primary Amine (R-NH₂) | α-Amido Amide |

| Alcohol (R-OH) | α-Amido Ester |

| Thiol (R-SH) | α-Amido Thioester |

| Water (H₂O) | α-Amido Carboxylic Acid |

Mechanistic Studies of Carbonyl-Oxygen Link Fission

The cleavage of the carbonyl-oxygen bond in oxazolones is a fundamental process that often initiates further chemical transformations. In the case of this compound and related structures, this fission is typically facilitated by nucleophilic attack at the carbonyl carbon (C-5). The rate of this ring-opening reaction is influenced by the electronic properties of substituents on the oxazolone ring. For instance, an increase in the electron-donating characteristics of a substituent at the C-2 position has been observed to reduce the rate of the oxazolone ring-opening reaction biointerfaceresearch.com.

The chemistry of oxazolones is often dominated by their tendency to undergo ring-opening rather than reactions that maintain the heterocyclic structure biointerfaceresearch.com. The general mechanism for base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones involves the attack of a hydroxide ion on the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-O bond results in the formation of the corresponding α-benzamido-cinnamic acid derivative.

While specific mechanistic studies on the carbonyl-oxygen link fission of this compound are not extensively detailed in the reviewed literature, the general principles of oxazolone reactivity suggest that this process is a key step in its degradation and derivatization reactions.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. The participation of this compound and its analogs in such reactions is a subject of significant interest.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. For an oxazolone to act as a dienophile, it generally requires an activated double bond. In many reported Diels-Alder reactions involving oxazolones, an exocyclic double bond at the C-4 position serves as the dienophilic component biointerfaceresearch.comsphinxsai.com. However, this compound lacks such an exocyclic double bond, which limits its reactivity as a dienophile in conventional Diels-Alder reactions.

N-substituted oxazolones have been shown to participate in intermolecular Diels-Alder reactions where the exocyclic double bond acts as the dienophile biointerfaceresearch.comsphinxsai.com. Furthermore, intramolecular Diels-Alder reactions of trienes featuring an N-substituted oxazolone as the dienophilic component have also been investigated rsc.org. In these cases, the dienophilic nature of the oxazolone is attributed to the exocyclic C=C bond. For this compound, participation as a dienophile would likely require activation or transformation to introduce a suitable dienophilic moiety.

A significant reaction pathway for compounds structurally related to this compound involves the formation of 2H-azirine intermediates, which can then undergo formal [3+2] cycloaddition reactions. This process often begins with the photochemical or thermal rearrangement of a related heterocyclic system, such as an isoxazol-5(4H)-one, to generate the highly strained 2H-azirine.

These reactive intermediates can then react with a variety of dipolarophiles to yield five-membered heterocyclic rings. The regioselectivity of these cycloadditions is a key aspect of their synthetic utility. For instance, in the [3+2] cycloaddition of methyl (2E)-3-(acridin-4-yl)prop-2-enoate with benzonitrile N-oxides, the formation of two regioisomers is observed, with a preference for the 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates nih.gov. The electronic factors of the dipolarophile play a significant role in determining the regiochemical outcome nih.gov.

While direct evidence for the formation of a 2H-azirine from this compound is not provided in the searched literature, the known reactivity patterns of similar heterocyclic systems suggest that this could be a plausible, yet likely challenging, transformation under specific photochemical or thermal conditions.

The dimerization of oxazolones can proceed through various mechanisms, often catalyzed by metals or initiated by radical processes. One notable method involves a copper-catalyzed cross-dehydrogenative coupling reaction. In this process, several oxazolone derivatives have been shown to undergo dimerization through the formation of a Csp3-Csp3 bond under oxidative conditions. This reaction is typically carried out in the presence of copper(II) acetate as a catalyst, di-tert-butyl peroxide as an oxidant, and potassium carbonate as a base at elevated temperatures. The resulting dimerized products contain two quaternary centers and are formed in moderate to good yields.

Another pathway for dimerization occurs with a basic catalyst, leading to the formation of cyclic ketoimide dimers. This has been observed for 2,4-disubstituted 5-oxazolones. The reaction is selective and provides a route to more complex molecular architectures.

| Dimerization Method | Catalyst/Reagents | Key Features | Product Type |

| Cross-Dehydrogenative Coupling | Copper(II) acetate, di-tert-butyl peroxide, K2CO3 | Oxidative conditions, high temperature | Dimer with Csp3-Csp3 bond, two quaternary centers |

| Base-Catalyzed Dimerization | Basic catalyst | Selective reaction | Cyclic ketoimide dimer |

Electrophilic Reactivity at Specific Carbon Positions (C-2 and C-4)

The oxazole ring is generally considered to be electron-deficient due to the presence of the electronegative nitrogen and oxygen atoms. This inherent electronic character deactivates the ring towards electrophilic substitution reactions biointerfaceresearch.com. Consequently, electrophilic attack on the oxazolone ring of this compound is not a favored process.

In related heterocyclic systems like oxazoles, electrophilic substitution is rare biointerfaceresearch.com. When such reactions do occur, the position of attack is dictated by the relative stability of the resulting cationic intermediate. For this compound, the presence of the two methyl groups at C-2 would sterically hinder any potential electrophilic attack at this position. The C-4 position, being adjacent to the phenyl group, might be more susceptible to electrophilic attack on the phenyl ring itself, following the principles of electrophilic aromatic substitution, rather than on the oxazolone ring.

Epimerization and Racemization Mechanisms

The stereochemical stability of the C-4 position in 4-substituted-5(4H)-oxazolones is a critical aspect of their chemistry, particularly in the context of asymmetric synthesis. The proton at the C-4 position is acidic, which allows for facile epimerization and, consequently, racemization through the formation of an achiral enol intermediate acs.orgacs.org.

The kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones have been studied in various solvents and in the presence of tertiary amines. The rate of racemization is influenced by both the electronic effects of the substituent at C-2 and the steric effects of the substituent at C-4 researchgate.net. For instance, oxazolones with benzylic substituents at the 4-position have been noted to racemize at an accelerated rate compared to those with alkyl substituents acs.org.

This facile epimerization is a key feature in dynamic kinetic resolution (DKR) processes involving oxazolones. In a DKR, a chiral catalyst preferentially reacts with one enantiomer of the rapidly equilibrating oxazolone, leading to a high yield of an enantiomerically enriched product. The process takes advantage of the anomalously acidic α-proton of the oxazolone, which facilitates the rapid equilibration of enantiomers through the aromatic oxazole enol intermediate acs.orgacs.org.

The racemization process is governed by the following factors:

Electronic effects of the C-2 substituent: Electron-withdrawing groups can influence the acidity of the C-4 proton.

Steric effects of the C-4 substituent: The size and nature of the group at C-4 affect the rate of enolization and subsequent reprotonation.

Solvent and Base: The choice of solvent and the presence of a base can significantly impact the rate of racemization.

Theoretical and Experimental Investigations of Stereochemical Stability

The stereocenter of interest in this compound is the C4 carbon, which is substituted with a phenyl group. Unlike many other oxazolones that possess a hydrogen atom at the C4 position, this particular compound lacks an acidic proton at its stereocenter. The absence of this proton fundamentally alters its potential for racemization.

Theoretical models and experimental observations for analogous 2,4-disubstituted-5(4H)-oxazolones indicate that the primary mechanism for racemization involves the deprotonation of the C4 carbon to form a planar enolate intermediate. This process is often facilitated by the presence of a base. However, for this compound, this pathway is structurally blocked.

To date, specific theoretical and experimental studies focusing solely on the stereochemical stability of this compound are not extensively reported in the literature. This lack of dedicated research suggests that the compound is generally considered to be stereochemically robust under typical conditions. The high energy barrier that would be required to break and reform the carbon-phenyl bond at the C4 position makes racemization via this route highly improbable.

Advanced Research Applications of 2,2 Dimethyl 4 Phenyloxazol 5 2h One in Chemical and Medicinal Sciences

Utility as Synthetic Intermediates for Complex Molecular Architectures

The compound 2,2-dimethyl-4-phenyloxazol-5(2H)-one, a member of the oxazolone (B7731731) or azlactone class of heterocyclic compounds, serves as a versatile and valuable building block in organic synthesis. nih.govbiointerfaceresearch.com Its structural features, including multiple reactive sites, make it an excellent precursor for a diverse array of more complex molecules. nih.gov The reactivity of the oxazolone ring, particularly at position 5, allows for nucleophilic attacks that lead to the formation of various important chemical entities. nih.govresearchgate.net This utility extends to the synthesis of amino acids, peptides, other heterocyclic systems, and polyfunctional compounds. nih.govbiointerfaceresearch.com

Oxazolones are well-established intermediates in the synthesis of α-amino acids and their polymeric counterparts, peptides. nih.govbiointerfaceresearch.comnih.gov Their role in this capacity is fundamental to various synthetic strategies, enabling the construction of these biologically crucial molecules.

The oxazolone framework is instrumental in the synthesis of non-standard and sterically hindered amino acids. The reactivity of 4-arylidene-2-phenyl-5(4H)-oxazolones, closely related to the title compound, allows for their use as precursors in the enantioselective synthesis of α,α-disubstituted α-amino acids. nih.gov For instance, the development of tetrapeptide catalysts has enabled the dynamic kinetic resolution of oxazol-5(4H)-ones through methanolysis, yielding α-amino acid methyl esters with high enantiomeric ratios. nih.gov This method is particularly effective for oxazolones with benzylic-type substituents, providing the corresponding amino acid derivatives in excellent enantiomeric excess. nih.gov

The general applicability of oxazolones in amino acid synthesis is a cornerstone of their utility in medicinal chemistry and materials science.

Recent research has provided significant evidence for the role of oxazolones as key intermediates in peptide chain extension. pnas.orgnih.gov It is proposed that amino acids can undergo dehydration to form an oxazolone, which can then react with another amino acid to form a tripeptide, or with water to form a dipeptide. pnas.orgnih.govresearchgate.netresearchgate.net This mechanism is not only relevant to synthetic peptide chemistry but also has profound implications for understanding prebiotic peptide formation. pnas.orgnih.gov

The process involves the activation of a carboxylate group on a protected amino acid, which can lead to the formation of an oxazol-5(4H)-one intermediate. mdpi.com This intermediate is susceptible to nucleophilic attack by another amino acid, resulting in the elongation of the peptide chain. mdpi.com However, this pathway can also be a source of racemization during peptide synthesis, as the oxazolone intermediate can lead to a loss of stereochemical integrity. mdpi.com

A proposed mechanism for peptide formation mediated by oxazolidinone/oxazolone intermediates suggests that free amino acids condense to form an oxazolidinone, which then dehydrates to the key oxazolone intermediate. researchgate.net This reactive species can then participate in peptide bond formation, driving the extension of the peptide chain. researchgate.net

The study of oxazolone-mediated peptide synthesis has significant implications for the field of prebiotic chemistry and the origin of life. nih.govspringernature.com The formation of peptides from amino acids is a thermodynamically unfavorable process in aqueous environments, yet it is a fundamental step in the emergence of life. pnas.orgnih.gov Research has shown that oxazolone intermediates can facilitate peptide chain extension under conditions that may have been present on the early Earth, such as at the air/water interfaces of aqueous microdroplets. pnas.orgnih.govresearchgate.net

Crucially, this process also offers a potential explanation for the emergence of homochirality, the uniform single-handedness of biological molecules. pnas.orgresearchgate.netnih.gov Studies have demonstrated that the chirality of the initial amino acid is preserved during the formation of the oxazolone intermediate. pnas.orgnih.gov Furthermore, the subsequent reaction of this chiral oxazolone to extend the peptide chain exhibits strong chiral selectivity. pnas.orgnih.govresearchgate.net This suggests that even from a racemic mixture of amino acids, a homochiral peptide could be preferentially formed, providing a plausible pathway for the selection of L-amino acids in biological systems. pnas.org This oxazolone-mediated mechanism is considered a viable route for the formation of chirally pure polypeptides in a prebiotic world. pnas.org

The versatility of this compound and related oxazolones extends to their use as precursors for a variety of other heterocyclic systems. biointerfaceresearch.comnih.gov

Oxazoles: The oxazolone ring can be a template for the synthesis of substituted oxazoles. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a versatile starting material for creating 2-phenyl-4,5-functionalized oxazoles through a process of nucleophilic ring-opening and subsequent cyclization. acs.org

Imidazoles: Oxazolones can be converted into imidazolones. For instance, the reaction of oxazolones with amines like 4-chloroaniline can yield the corresponding imidazolinones. nih.gov The synthesis of various imidazole derivatives often involves multi-component reactions where precursors with similar functionalities to oxazolones are employed. researchgate.netresearchgate.net

Beta-Lactams: The synthesis of β-lactams, the core structure of penicillin and related antibiotics, can be achieved through various methods, including the [2+2] cycloaddition of a ketene with an imine, a reaction known as the Staudinger synthesis. nih.govorganic-chemistry.orgnih.gov While not a direct conversion of the oxazolone itself, the chemical principles involved in ring formation are related to the reactivity of the functionalities present in oxazolones.

The following table summarizes the transformation of oxazolone precursors into other heterocyclic systems:

| Precursor | Reagents/Conditions | Resulting Heterocycle |

| 4-Arylidene-2-phenyloxazol-5(4H)-one | Phenylhydrazine, Acetic Acid, Sodium Acetate | 1,2,4-triazin-6(5H)-one |

| 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Various nucleophiles, Silver Carbonate | 2-Phenyl-4,5-functionalized oxazole |

| Oxazolone | 4-Chloroaniline | Imidazoline |

This table is based on data from multiple sources. acs.orgnih.govnih.gov

The chemical reactivity of oxazolones makes them valuable synthons for the construction of polyfunctional compounds and the core structures of alkaloids. biointerfaceresearch.com Their ability to introduce both nitrogen and oxygen functionalities, along with a carbon backbone that can be further elaborated, is a key advantage in the synthesis of complex natural products and their analogs. biointerfaceresearch.comcore.ac.uk

The oxazolone ring system is a structural subunit in various biologically active natural products and serves as a precursor in their synthesis. core.ac.uk The versatility of oxazolones allows for their incorporation into synthetic routes leading to diverse molecular architectures, including those found in alkaloids.

Precursors for Alpha-Amino Acids and Peptides

Research into Material Science Applications

The inherent reactivity of the azlactone ring in derivatives of this compound makes it a valuable building block in material science. Researchers have harnessed its properties to create functional polymers, novel chromophores, and responsive photoswitches.

Azlactone-Functionalized Polymers: Reactive Platforms for Modular Synthesis and Fabrication of Chemically Reactive Surfaces and Membranes

Polymers functionalized with azlactone groups, particularly poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), serve as highly effective reactive platforms for the design of advanced materials. The azlactone moiety readily undergoes ring-opening reactions with a variety of nucleophiles, such as primary amines, thiols, and alcohols, enabling the straightforward introduction of chemical and biological functionalities. wisc.edusmith.edu This reactivity has been leveraged to develop methods for the modular synthesis of side-chain functionalized polymers and for the fabrication of chemically reactive surfaces, interfaces, and membranes. wisc.edu

One significant application of PVDMA is in the creation of reactive thin films and coatings through techniques like reactive layer-by-layer assembly. nih.gov These methods allow for the construction of covalently crosslinked multilayered films. The residual azlactone groups within these films remain accessible for post-fabrication functionalization, providing a versatile platform for attaching a wide array of molecules to control surface properties. researchgate.net This approach has been used to design surfaces that can either promote or prevent the adhesion of mammalian cells and the formation of bacterial biofilms. nih.gov

The versatility of PVDMA as a reactive template has been demonstrated in various contexts:

Parallel Synthesis of Polymer Libraries: PVDMA can be used as a common scaffold to react with a library of different amines, leading to the rapid generation of a diverse set of functional polymers. wisc.edu

Synthesis of Amphiphilic Copolymers: By reacting PVDMA with appropriate nucleophiles, researchers can create amphiphilic block copolymers with tailored properties. wisc.edu

Drug Conjugation: The reactive nature of PVDMA makes it a suitable scaffold for conjugating small molecule drugs, with potential applications in stimuli-responsive drug delivery systems. nih.gov

Enzyme Immobilization: PVDMA-grafted surfaces have been employed as templates for the immobilization of enzymes, which can enhance catalyst stability and lifetime for industrial biocatalytic applications. smith.eduresearchgate.net

Chromophores and Dyes for Electronic and Photonic Devices, including Non-Linear Optical Materials

Oxazolone derivatives are recognized for their interesting photophysical properties, which make them candidates for use as chromophores and dyes in electronic and photonic devices. The core structure can be modified to tune its optical characteristics. For instance, the introduction of electron-donating and electron-accepting groups can create intramolecular charge transfer, leading to desirable fluorescence properties. Some oxazolone derivatives have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. mdpi.com Research has shown that polymers containing oxazolone-based chromophores can exhibit significant second-order NLO effects. mdpi.com

Investigation of Oxazolones as Efficient Photoswitches

Certain derivatives of oxazolone, particularly 4-benzylidene-oxazol-5-ones, have been investigated as potential molecular photoswitches. researchgate.net These molecules can undergo reversible E/Z isomerization around the exocyclic double bond upon irradiation with light. This photoisomerization leads to a significant conformational change in the molecule, which can be harnessed for various applications, such as in optical data storage and molecular machines. Benzylidene oxazol-5-ones are considered good candidates for photoswitches due to their ease of synthesis, good photoisomerization quantum yields, and thermal stability. researchgate.net

Research into Potential Biological and Pharmacological Applications via Synthetic Design

The oxazolone scaffold is a prominent feature in many biologically active compounds, prompting extensive research into the design and synthesis of new derivatives with potential therapeutic applications.

Design and Synthesis of Oxazolone Derivatives for Investigated Pharmacological Relevance (e.g., Analgesic, Antioxidant, Immunomodulatory, COX-2 Inhibition Studies)

The versatility of the oxazolone ring allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govresearchgate.net Synthetic strategies, such as the Erlenmeyer-Plochl reaction, enable the introduction of various substituents at the C-2 and C-4 positions of the oxazolone core, leading to compounds with a broad spectrum of biological effects. nih.govcrpsonline.com

Table 1: Investigated Pharmacological Activities of Oxazolone Derivatives

| Activity | Description of Research Findings |

|---|---|

| Analgesic | Certain oxazolone derivatives have been evaluated for their pain-relieving properties. nih.gov |

| Antioxidant | Studies have shown that some 4-substituted-2-phenyloxazol-5(4H)-ones exhibit strong inhibition of lipid peroxidation, suggesting antioxidant potential. nih.govturkjps.org |

| Immunomodulatory | Specific oxazolone derivatives have been found to possess immunomodulatory properties, with some compounds showing potent effects on immune cells. nih.govmdpi.commdpi.com |

| COX-2 Inhibition | A number of oxazolone derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.netnih.govijper.orgacs.org |

Exploration of Structure-Activity Relationships (SAR) in Substituted Oxazolone Series

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents based on the oxazolone scaffold. Research in this area has revealed that the nature and position of substituents on the oxazolone ring play a significant role in determining the biological activity. nih.gov

For instance, in the context of COX-2 inhibition, the presence of specific aromatic or cycloalkyl groups at the C-4 position and a phenyl group at the C-5 position has been shown to yield potent and selective inhibitors. nih.gov Similarly, for antioxidant activity, the nature of the substituent on the benzylidene moiety at the C-4 position can influence the compound's ability to inhibit lipid peroxidation. nih.gov The substitution pattern on the phenyl ring at the C-2 position has also been shown to be a key determinant of activity. The exploration of SAR helps in identifying the key structural features required for a particular biological effect, thereby guiding the synthesis of new and more effective oxazolone-based compounds.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) |

| 4-benzylidene-oxazol-5-ones |

Application of In Silico Methodologies in Compound Design and Characterization

In silico methodologies have become indispensable tools in modern medicinal chemistry for the design and characterization of novel compounds. These computational approaches allow for the prediction of physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), potential biological activities, and toxicity of molecules before their actual synthesis, saving significant time and resources. researchgate.net For the oxazolone class of compounds, including derivatives structurally related to this compound, these methods are widely applied to understand their structure-activity relationships (SAR) and to guide the design of more potent and safer therapeutic agents. drugbank.com

Computational studies on oxazolone derivatives often involve a variety of techniques. Molecular docking is a key method used to predict the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as an enzyme or receptor. researchgate.net For instance, docking studies on 4,5-diphenyloxazolone derivatives have been used to investigate their potential as selective COX-2 inhibitors. nih.gov Similarly, quantum chemical parameters, often calculated using software like Spartan, are employed in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of compounds with their biological activity. researchgate.netajol.info These studies help in designing new compounds with enhanced activity. researchgate.net

Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of new compounds. researchgate.net Tools like the SwissADME online server are used to calculate pharmacokinetic profiles and assess properties according to established filters like Lipinski's rule of five, ensuring that the designed molecules have a higher probability of becoming orally bioavailable drugs. researchgate.netnih.gov These computational screenings help to identify and eliminate candidates with unfavorable profiles early in the drug discovery process. researchgate.net

Below is a table summarizing the application of various in silico methodologies to different oxazolone derivatives, providing insights that could be extrapolated to compounds like this compound.

| In Silico Method | Studied Oxazolone Derivative(s) | Key Findings & Applications |

| Molecular Docking | 2-substituted phenyl-2-oxo-ethylsulfonamides | Identified strong affinity and interactions with the target protein (PDB ID: 3wh1), guiding the design of new antifungal agents. researchgate.netnih.gov |

| Pyrazolo-[1,5-c]quinazolinone Derivatives | Suggested that compounds may target Cyclin-Dependent Kinases (CDKs) for antitumor effects. nih.gov | |

| 4,5-diphenyloxazolone derivatives | Investigated potential as selective COX-2 inhibitors. nih.gov | |

| QSAR Studies | 2-substituted phenyl-2-oxo-ethylsulfonamides | A ligand-based design approach was used to modify a promising compound, leading to the design of twelve new derivatives with potentially better fungicidal activity. researchgate.net |

| Various oxazolone derivatives | Used quantum chemical descriptors to establish a good correlation between the chemical structure and antibacterial activity. ajol.info | |

| ADME/T Prediction | Pyrazolo-[1,5-c]quinazolinone Derivatives | Synthesized derivatives were predicted to have moderate drug-likeness and sufficient safety profiles. nih.gov |

| Pyrrole-3-carboxylate derivative | In silico studies suggested the synthesized compound has potential drug-like properties based on its ADMET profile. researchgate.net | |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Drug-likeness analyses supported favorable bioavailability. nih.gov |

Role of Oxazolones as Key Intermediates and Pharmacophores in Drug Discovery and Medicinal Chemistry Research

The oxazolone ring, also known as an azlactone, is a five-membered heterocyclic scaffold that holds a prominent position in both synthetic organic chemistry and medicinal chemistry. biointerfaceresearch.comresearchgate.net Its importance stems from its dual role as a versatile synthetic intermediate and a "privileged" pharmacophore, a molecular framework that is able to bind to multiple biological targets. researchgate.net

As a key intermediate, the oxazolone ring contains numerous reactive sites that allow for a wide range of chemical modifications. nih.gov This structural versatility makes it a valuable building block for the synthesis of a diverse array of more complex organic molecules. biointerfaceresearch.com Historically, oxazolones are well-known for their use in the Erlenmeyer-Plöchl reaction for the synthesis of amino acids. researchgate.netnih.gov They serve as synthons for creating amino alcohols, amides, peptides, and various other heterocyclic compounds. biointerfaceresearch.comnih.gov The ability to readily undergo reactions such as ring-opening with nucleophiles makes the oxazolone scaffold a fundamental tool for constructing libraries of compounds for drug discovery. nih.gov

In medicinal chemistry, the oxazolone nucleus is recognized as an important pharmacophore. biointerfaceresearch.comresearchgate.net Functionally substituted oxazolones have been shown to exhibit a wide spectrum of pharmacological activities. biointerfaceresearch.com The biological actions are often dependent on the nature and position of substituents at the C-2 and C-4 positions of the ring. biointerfaceresearch.comijceronline.com The structural diversity that can be achieved by modifying these positions allows for the fine-tuning of biological activity and the development of potent and selective therapeutic agents. drugbank.com The oxazole ring itself is found in the structure of several approved drugs, highlighting its clinical relevance. researchgate.net

The broad range of biological activities reported for oxazolone derivatives underscores their significance as a privileged structure in drug discovery. These activities span multiple therapeutic areas, making the oxazolone scaffold a continuous focus of research for the development of new medicinal agents. researchgate.netcrpsonline.com

| Biological Activity | Therapeutic Area |

| Antimicrobial / Antibacterial / Antifungal | Infectious Diseases biointerfaceresearch.comijceronline.comcrpsonline.com |

| Anti-inflammatory | Inflammation & Pain biointerfaceresearch.comnih.gov |

| Anticancer / Antitumor | Oncology biointerfaceresearch.comresearchgate.netbiointerfaceresearch.com |

| Anti-HIV / Antiviral | Virology biointerfaceresearch.comijpsr.com |

| Anticonvulsant | Neurology biointerfaceresearch.com |

| Antidiabetic | Metabolic Disorders biointerfaceresearch.comijceronline.com |

| Sedative | Neurology biointerfaceresearch.com |

| Immunomodulatory | Immunology biointerfaceresearch.com |

| Tyrosinase Inhibition | Dermatology / Enzymology drugbank.com |

| COX-2 Inhibition | Inflammation & Pain nih.govnih.gov |

Q & A

Q. How do reaction mechanisms differ between this compound and non-methylated analogs in [3+2] cycloadditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.